2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one;hydrate
CAS No.:
Cat. No.: VC16641995
Molecular Formula: C10H15N5O5
Molecular Weight: 300.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15N5O5 |
|---|---|
| Molecular Weight | 300.15 g/mol |
| IUPAC Name | 2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one;hydrate |
| Standard InChI | InChI=1S/C10H13N5O4.H2O/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6;/h3-6,16-17H,1-2H2,(H3,11,13,14,18);1H2/t4-,5+,6+;/m0./s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1; |
| Standard InChI Key | LZSCQUCOIRGCEJ-DKCGKRJGSA-N |
| Isomeric SMILES | [13CH2]1[13C@@H]([13C@H](O[13C@H]1[15N]2[13CH]=[15N][13C]3=[13C]2[15N]=[13C]([15NH][13C]3=O)[15NH2])[13CH2]O)O.O |
| Canonical SMILES | C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O.O |
Introduction
2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one;hydrate is a complex nucleoside analog that incorporates stable isotopes, specifically nitrogen-15 and carbon-13, into its structure. This compound is primarily used in biochemical and pharmaceutical research due to its unique properties and potential applications in understanding biological processes at the molecular level.
Synthesis and Preparation
The synthesis of this compound involves several steps, typically starting with commercially available nucleosides and then incorporating isotopic labeling through a series of chemical reactions. The process requires careful control of reaction conditions to ensure high purity and yield.
Synthetic Steps
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Starting Materials: Commercially available nucleosides.
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Isotopic Labeling: Incorporation of nitrogen-15 and carbon-13 isotopes.
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Purification: Techniques such as chromatography are used to ensure high purity.
Applications in Research
This compound is valuable for various research applications, particularly in biochemical and molecular biology studies. It is used to understand nucleic acid structure and function, and its isotopic labeling allows for detailed tracing of metabolic pathways.
Research Applications Table
| Application Area | Description |
|---|---|
| Biochemical Research | Studying nucleic acid metabolism and interactions |
| Molecular Biology | Understanding DNA and RNA structures and functions |
| Pharmaceutical Development | Potential therapeutic applications, including antiviral and anticancer properties |
Mechanism of Action and Biological Interactions
The mechanism of action for this compound likely involves interactions with cellular processes, such as nucleic acid synthesis and metabolism. Data supporting these mechanisms can be found in studies examining the effects of nucleoside analogs on cellular processes.
Biological Interactions
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Nucleic Acid Synthesis: Involvement in DNA and RNA synthesis pathways.
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Metabolic Pathways: Tracing metabolic processes using isotopic labeling.
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